molecular formula C36H40N4O7S B2771341 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 1005050-98-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Numéro de catalogue: B2771341
Numéro CAS: 1005050-98-5
Poids moléculaire: 672.8
Clé InChI: VSYDUNWHQFTDBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C36H40N4O7S and its molecular weight is 672.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Serotonin-3 (5-HT3) Receptor Antagonists

Studies on analogs related to the structure of the mentioned compound have highlighted the development of potent serotonin-3 (5-HT3) receptor antagonists. Such compounds have been shown to influence serotonin-mediated processes, which are critical in various neurological and gastrointestinal functions. The exploration of structure-activity relationships (SAR) within this chemical space has led to the identification of compounds with significant 5-HT3 receptor antagonistic activity, providing a foundation for potential therapeutic applications in areas such as chemotherapy-induced nausea and psychiatric disorders (Harada et al., 1995).

Benzoxazines as CNS Agents

Research on benzoxazine derivatives, which share a structural resemblance to the compound , has identified their potential as central nervous system (CNS) agents. These studies have focused on synthesizing and analyzing the neurochemical properties of benzoxazine derivatives, aiming to uncover their therapeutic potential in treating CNS disorders. The findings suggest that certain benzoxazine compounds may possess beneficial pharmacological profiles for addressing conditions such as anxiety and schizophrenia, highlighting the importance of ongoing research in this domain (Kuroita et al., 1996).

Orexin Receptor Antagonism

Investigations into compounds structurally related to the one mentioned have also extended to the study of orexin receptors, which play a pivotal role in regulating arousal, appetite, and stress. In particular, research has focused on the effects of orexin receptor antagonists on compulsive behaviors, including binge eating. Findings from these studies suggest that selective orexin receptor antagonism, particularly at the OX1R site, could offer a novel therapeutic approach for treating compulsive eating disorders and potentially other conditions characterized by dysregulated reward mechanisms (Piccoli et al., 2012).

Glucokinase Activation for Diabetes Treatment

The exploration of benzamide derivatives with similar structures has led to the discovery of novel glucokinase activators (GKAs). These compounds have shown promise in enhancing glucose uptake and glucokinase activity, which are crucial for maintaining glucose homeostasis. Such research underscores the potential of structurally related compounds in the development of new treatments for type 2 diabetes, with studies demonstrating significant glucose-lowering effects in animal models (Park et al., 2014).

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O7S/c1-35(2)25-10-11-36(35,32(41)16-25)21-48(44,45)38-27-15-23(34(43)37-26-7-9-30-31(17-26)47-13-12-46-30)6-8-29(27)39-18-22-14-24(20-39)28-4-3-5-33(42)40(28)19-22/h3-9,15,17,22,24-25,38H,10-14,16,18-21H2,1-2H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYDUNWHQFTDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=C(C=CC(=C3)C(=O)NC4=CC5=C(C=C4)OCCO5)N6CC7CC(C6)C8=CC=CC(=O)N8C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.